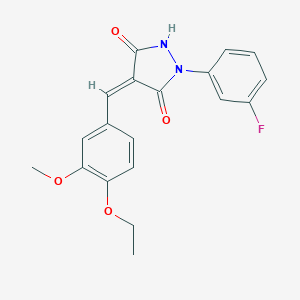![molecular formula C16H18ClNO2 B283700 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283700.png)
2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol, also known as CBE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of benzyl alcohol and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol involves its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior. Additionally, 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol has been found to have some affinity for nicotinic acetylcholine receptors, which may also contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol are varied and complex. As mentioned, its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin can have a variety of effects on neuronal signaling and behavior. Additionally, 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol has been found to have some anti-inflammatory effects, which may be relevant to its potential use in the treatment of certain pathological conditions.
实验室实验的优点和局限性
One advantage of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol is its specificity for dopamine, norepinephrine, and serotonin reuptake inhibition, which makes it a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Additionally, its anti-inflammatory effects may also be relevant to certain experimental paradigms. However, one limitation of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol is that its effects on neuronal signaling may be complex and difficult to interpret, particularly in vivo.
未来方向
There are many potential future directions for research on 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol. One area of interest is the development of more specific and potent inhibitors of dopamine, norepinephrine, and serotonin reuptake, which could be used to better understand the role of these neurotransmitters in various physiological and pathological conditions. Additionally, further research is needed to explore the potential anti-inflammatory effects of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol and its derivatives, which may have implications for the treatment of certain pathological conditions. Finally, more research is needed to better understand the complex effects of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol on neuronal signaling and behavior, particularly in vivo.
合成方法
The synthesis of 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium hydroxide to form 4-chlorobenzyl alcohol. This is followed by the reaction of 4-chlorobenzyl alcohol with 3-hydroxybenzylamine to form the intermediate compound, 3-[(4-chlorobenzyl)oxy]benzylamine. Finally, this intermediate is reacted with ethylene oxide to form the desired product, 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol.
科学研究应用
2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol has been found to have a variety of potential applications in scientific research, particularly in the study of neurotransmitter systems. It has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are all important neurotransmitters involved in mood regulation and other physiological processes. This makes 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
属性
分子式 |
C16H18ClNO2 |
|---|---|
分子量 |
291.77 g/mol |
IUPAC 名称 |
2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C16H18ClNO2/c17-15-6-4-13(5-7-15)12-20-16-3-1-2-14(10-16)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 |
InChI 键 |
GKTWLVRDKNIZAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CNCCO |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B283617.png)
![(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283618.png)
![(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283619.png)
![N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283620.png)
![N-(1-adamantyl)-4-[[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzamide](/img/structure/B283621.png)
![ethyl 2-chloro-5-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]benzoate](/img/structure/B283622.png)
![(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
![[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]carbamoylamino]-3-methoxyphenyl] thiocyanate](/img/structure/B283629.png)

![5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283632.png)

![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(3,4-dichloroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283636.png)
![1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B283637.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)